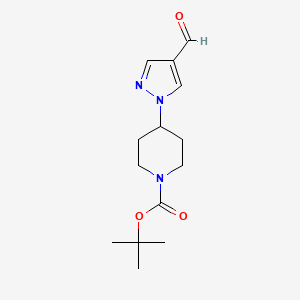
N-(N-BOC-ピペリジノ)ピラゾール-4-カルバルデヒド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde is a chemical compound with the molecular formula C14H21N3O3 and a molecular weight of 279.33 g/mol. It is also known by its IUPAC name, tert-butyl 4-(4-formylpyrazol-1-yl)piperidine-1-carboxylate. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.
科学的研究の応用
N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde has a wide range of applications in scientific research, including:
作用機序
Target of Action
The primary target of N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde is the α4β2 nicotinic acetylcholine receptor . This receptor is a type of nicotinic acetylcholine receptor, which is a subtype of ionotropic receptors that respond to the neurotransmitter acetylcholine.
Mode of Action
N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde acts as a potentiator for the α4β2 nicotinic acetylcholine receptor . Potentiators enhance the activity of receptors, in this case, increasing the receptor’s response to acetylcholine.
準備方法
The synthesis of N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde typically involves the reaction of tert-butyl 4-(4-formylpyrazol-1-yl)piperidine-1-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
化学反応の分析
N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles . The major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde can be compared with other similar compounds, such as:
tert-butyl 4-(4-formyl-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound has a similar structure and is used in similar applications.
N,N-Di-Boc-1H-pyrazole-1-carboxamidine: This compound is used in peptide synthesis and has different functional groups compared to N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde.
The uniqueness of N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde lies in its specific structure and the functional groups it contains, which make it suitable for a wide range of applications in scientific research and industry.
生物活性
N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde is a compound of significant interest in medicinal chemistry, particularly due to its interactions with biological pathways and mechanisms. This article explores its biological activity, focusing on its mechanism of action, pharmacological properties, and relevant research findings.
Target Receptor
The primary target of N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde is the α4β2 nicotinic acetylcholine receptor . This receptor plays a crucial role in neurotransmission and is implicated in various neurological conditions.
Mode of Action
This compound acts as a potentiator for the α4β2 nicotinic acetylcholine receptor, enhancing its activity. This potentiation can lead to increased synaptic transmission and may have implications for treating cognitive disorders or neurodegenerative diseases.
Pharmacological Properties
N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde exhibits a range of biological activities that are beneficial in various therapeutic contexts:
- Antitumor Activity : Pyrazole derivatives, including this compound, have shown promising results in inhibiting cancer cell proliferation. For instance, studies indicate that pyrazole derivatives can effectively inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, which are vital in tumor growth and survival .
- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory responses, making them potential candidates for treating inflammatory diseases .
- Antibacterial Activity : Some studies have highlighted the antibacterial properties of pyrazole derivatives, suggesting that N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde may possess similar activities .
Case Studies
-
Antitumor Efficacy
In vitro studies have demonstrated that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including lung (A549) and colon (Caco-2) cancer cells. Compounds similar to N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde have been shown to induce apoptosis in these cells, highlighting their potential as anticancer agents . -
Synergistic Effects with Chemotherapeutics
Research has indicated that combining pyrazole derivatives with established chemotherapeutic agents like doxorubicin can enhance anticancer efficacy. This synergistic effect is particularly notable in aggressive cancer subtypes, such as Claudin-low breast cancer, where traditional treatments often fail .
Data Summary Table
特性
IUPAC Name |
tert-butyl 4-(4-formylpyrazol-1-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)16-6-4-12(5-7-16)17-9-11(10-18)8-15-17/h8-10,12H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBDTGZARKKWJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














